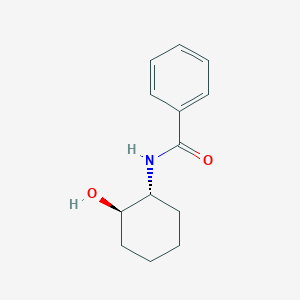![molecular formula C14H19NO3 B6638273 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone, also known as FOA, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. FOA is a spirocyclic ketone that contains a furan ring and a spiro nitrogen atom. This molecule has attracted significant attention due to its unique structural features and potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone is not well understood. However, studies have suggested that this compound may exert its biological activities by inhibiting key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This compound has also been shown to disrupt the integrity of the cell membrane in certain bacterial strains.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antitumor activity against a range of cancer cell lines. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, this compound has been shown to exhibit antibacterial activity against certain bacterial strains, including Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone has several advantages as a research tool. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits a range of biological activities, making it a versatile research tool. However, this compound also has several limitations. This compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone. One potential area of research is the development of novel materials using this compound as a building block. This compound has been shown to exhibit unique fluorescence properties, making it a promising candidate for the development of fluorescent materials. Additionally, this compound could be used as a starting point for the development of novel drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone can be synthesized via a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-furyl ketone with ethylene glycol in the presence of a strong acid catalyst to form a cyclic ketal intermediate. The ketal intermediate is then reacted with sodium azide and copper sulfate to form the spirocyclic structure of this compound.
Aplicaciones Científicas De Investigación
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and chemical biology. This compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial activities. Additionally, this compound has been used as a building block for the synthesis of novel materials and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
furan-2-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(12-4-3-10-17-12)15-8-6-14(7-9-15)5-1-2-11-18-14/h3-4,10H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAUXXZFCZVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)


![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)